molecular formula C19H25BrN2O B11373761 2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11373761
M. Wt: 377.3 g/mol
InChI Key: NIBJBAYTJFWGEB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). The presence of bromine and nitrogen atoms in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common method involves the use of Friedel-Crafts acylation followed by a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or substituted amines.

Scientific Research Applications

2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure and the presence of both bromine and nitrogen atoms. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H25BrN2O

Molecular Weight

377.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H25BrN2O/c1-3-4-9-19-12-21-10-18(2,17(19)23)11-22(13-19)16(21)14-5-7-15(20)8-6-14/h5-8,16H,3-4,9-13H2,1-2H3

InChI Key

NIBJBAYTJFWGEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Br)C

Origin of Product

United States

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